

TES-991: A Technical Whitepaper on its Therapeutic Potential via ACMSD Inhibition

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Compound of Interest		
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Abstract

TES-991 is a potent and selective small-molecule inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway. By inhibiting ACMSD, **TES-991** effectively increases intracellular NAD+ levels, a critical coenzyme involved in cellular metabolism and energy production. This mechanism of action has demonstrated significant therapeutic potential in preclinical models of metabolic and age-related diseases, particularly those characterized by NAD+ deficiency. This document provides a comprehensive overview of the technical data and experimental findings related to **TES-991**, focusing on its mechanism of action, preclinical efficacy, and future therapeutic outlook.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a pivotal role in a myriad of biological processes, including cellular respiration, DNA repair, and signaling pathways. A decline in NAD+ levels is associated with aging and a range of pathologies, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. Consequently, strategies to augment intracellular NAD+ pools have emerged as a promising therapeutic avenue.



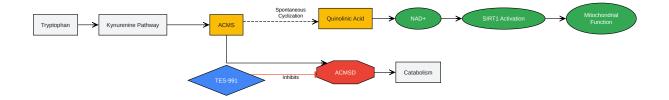
One such strategy is the inhibition of ACMSD, an enzyme that diverts a tryptophan metabolite away from NAD+ synthesis. **TES-991** has been identified as a highly potent and selective inhibitor of human ACMSD.[1] Preclinical research suggests that by blocking ACMSD, **TES-991** can restore NAD+ homeostasis, enhance mitochondrial function, and confer protection in models of liver and kidney disease.[1][2] This whitepaper consolidates the available technical information on **TES-991** to facilitate further research and development.

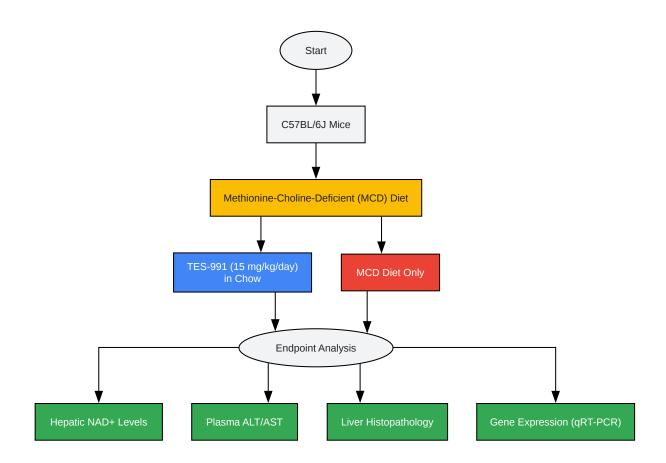
Mechanism of Action: Targeting the Kynurenine Pathway

TES-991 exerts its therapeutic effect by modulating the kynurenine pathway, the primary route for de novo NAD+ synthesis from tryptophan. ACMSD is a critical branching point in this pathway, catalyzing the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde (AMS), which is then catabolized. In the absence of ACMSD activity, ACMS spontaneously cyclizes to form quinolinic acid (QA), a direct precursor to NAD+. [3][4]

By inhibiting ACMSD, **TES-991** effectively shunts the metabolic flux of ACMS towards the synthesis of quinolinic acid, thereby increasing the de novo production of NAD+.[3][4] This elevation in NAD+ levels has been shown to activate sirtuin 1 (SIRT1), a key protein deacetylase involved in metabolic regulation and cellular stress responses.[2]







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